Cas no 1011376-38-7 (1-cyclopropyl-5,7-dimethyl-2-sulfanyl-1H,4H-pyrido2,3-dpyrimidin-4-one)

1-Cyclopropyl-5,7-dimethyl-2-sulfanyl-1H,4H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-4-one core with cyclopropyl, methyl, and sulfanyl substituents. Its unique structure contributes to potential applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents. The cyclopropyl group enhances metabolic stability, while the sulfanyl moiety offers reactivity for further derivatization. The compound’s rigid framework and defined stereochemistry make it a valuable intermediate in synthetic organic chemistry. Its physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, may facilitate drug-like behavior in pharmacological studies. Further research is warranted to explore its full potential in targeted therapeutic development.
1-cyclopropyl-5,7-dimethyl-2-sulfanyl-1H,4H-pyrido2,3-dpyrimidin-4-one structure
1011376-38-7 structure
Product Name:1-cyclopropyl-5,7-dimethyl-2-sulfanyl-1H,4H-pyrido2,3-dpyrimidin-4-one
CAS No:1011376-38-7
MF:C12H13N3OS
MW:247.316120862961
MDL:MFCD09469223
CID:3158709
PubChem ID:25247416
Update Time:2025-06-22

1-cyclopropyl-5,7-dimethyl-2-sulfanyl-1H,4H-pyrido2,3-dpyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 1-cyclopropyl-2-mercapto-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one
    • 1-cyclopropyl-5,7-dimethyl-2-sulfanyl-1H,4H-pyrido2,3-dpyrimidin-4-one
    • 1-cyclopropyl-5,7-dimethyl-2-sulfanylidene-3H-pyrido[2,3-d]pyrimidin-4-one
    • 1-cyclopropyl-5,7-dimethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
    • 1011376-38-7
    • CS-0348820
    • STK351115
    • 1-cyclopropyl-5,7-dimethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
    • EN300-230890
    • BBL040834
    • AKOS005167426
    • 1-cyclopropyl-5,7-dimethyl-2-sulfanyl-1H,4H-pyrido[2,3-d]pyrimidin-4-one
    • MDL: MFCD09469223
    • Inchi: 1S/C12H13N3OS/c1-6-5-7(2)13-10-9(6)11(16)14-12(17)15(10)8-3-4-8/h5,8H,3-4H2,1-2H3,(H,14,16,17)
    • InChI Key: COFRZFPQNHKKLF-UHFFFAOYSA-N
    • SMILES: S=C1NC(C2C(C)=CC(C)=NC=2N1C1CC1)=O

Computed Properties

  • Exact Mass: 247.07793322Da
  • Monoisotopic Mass: 247.07793322Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 77.3Ų

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1-cyclopropyl-5,7-dimethyl-2-sulfanyl-1H,4H-pyrido2,3-dpyrimidin-4-one Suppliers

Amadis Chemical Company Limited
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(CAS:1011376-38-7)1-cyclopropyl-5,7-dimethyl-2-sulfanyl-1H,4H-pyrido2,3-dpyrimidin-4-one
Order Number:A1096678
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:18
Price ($):436.0
Email:sales@amadischem.com

Additional information on 1-cyclopropyl-5,7-dimethyl-2-sulfanyl-1H,4H-pyrido2,3-dpyrimidin-4-one

Chemical Profile of 1-cyclopropyl-5,7-dimethyl-2-sulfanyl-1H,4H-pyrido2,3-dpyrimidin-4-one (CAS No. 1011376-38-7)

The compound 1-cyclopropyl-5,7-dimethyl-2-sulfanyl-1H,4H-pyrido2,3-dpyrimidin-4-one, identified by its CAS number 1011376-38-7, represents a structurally intricate heterocyclic molecule with significant potential in the field of pharmaceutical chemistry. This compound belongs to the pyrido-pyrimidine class, a scaffold that has garnered considerable attention due to its versatility in drug design and development. The presence of a cyclopropyl group, combined with methyl substituents at the 5- and 7-positions, alongside a sulfanyl moiety at the 2-position, endows the molecule with unique electronic and steric properties that make it an attractive candidate for further exploration.

Recent advancements in medicinal chemistry have highlighted the importance of pyrido-pyrimidine derivatives in the quest for novel therapeutic agents. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The structural features of 1-cyclopropyl-5,7-dimethyl-2-sulfanyl-1H,4H-pyrido2,3-dpyrimidin-4-one contribute to its potential pharmacological effects by influencing both binding affinity and metabolic stability. The cyclopropyl group, for instance, is known to enhance binding interactions by introducing rigidity into the molecular structure, while the sulfanyl group can participate in hydrogen bonding or form coordination complexes with biological targets.

In the context of contemporary research, this compound has been investigated for its interaction with various enzymes and receptors. Studies suggest that its structural motif may mimic natural substrates or modulate enzyme activity through allosteric binding. The methyl groups at the 5- and 7-positions are particularly noteworthy, as they can fine-tune the lipophilicity and solubility of the molecule, thereby optimizing its pharmacokinetic profile. Furthermore, the presence of a nitrogen-rich heterocyclic system enhances its ability to engage with biological targets such as kinases and transcription factors.

One of the most compelling aspects of 1-cyclopropyl-5,7-dimethyl-2-sulfanyl-1H,4H-pyrido2,3-dpyrimidin-4-one is its potential in oncology research. Pyrido-pyrimidine derivatives have been extensively studied for their ability to inhibit aberrant signaling pathways involved in cancer progression. The sulfanyl group at the 2-position is particularly relevant here, as it can serve as a pivot point for designing molecules that disrupt oncogenic interactions. Preclinical studies have demonstrated that structurally related compounds exhibit promising activity against various cancer cell lines by interfering with key molecular mechanisms such as tyrosine kinase inhibition or modulation of DNA repair pathways.

The synthesis of 1-cyclopropyl-5,7-dimethyl-2-sulfanyl-1H,4H-pyrido2,3-dpyrimidin-4-one presents both challenges and opportunities for synthetic chemists. The construction of the pyrido-pyrimidine core requires precise control over reaction conditions to ensure high yield and purity. Techniques such as multi-component reactions (MCRs) and transition-metal-catalyzed cross-coupling reactions have been employed to streamline the synthesis process. Additionally, computational methods are increasingly being utilized to predict optimal synthetic routes and evaluate potential side reactions.

The pharmacokinetic properties of this compound are another critical area of interest. In vitro and in vivo studies have begun to elucidate how structural modifications influence absorption, distribution, metabolism, and excretion (ADME) profiles. The cyclopropyl group is known to enhance metabolic stability by resisting oxidative degradation under physiological conditions. Meanwhile, the sulfanyl group can influence solubility depending on pH conditions due to its ability to ionize. These factors must be carefully balanced when designing derivatives for clinical use.

From a computational chemistry perspective,1-cyclopropyl-5,7-dimethyl-2-sulfanyl-1H,4H-pyrido2,3-dpyrimidin-4-one has been subjected to extensive molecular modeling studies to understand its interactions with biological targets at an atomic level. Techniques such as molecular dynamics (MD) simulations and quantum mechanical calculations have provided insights into how this compound binds to proteins and enzymes. These studies not only aid in rational drug design but also help predict potential off-target effects that could impact therapeutic efficacy or safety.

The future direction of research on this compound lies in exploring its potential as a lead molecule for drug development programs. By leveraging structure-based drug design principles,1-cyclopropyl-5,7-dimethyl-2-sulfanyl-1H,4H-pyrido2,3-dpyrimidin,4-one derivatives can be synthesized with enhanced potency and selectivity against specific disease targets. Collaborative efforts between synthetic chemists, biochemists,and biologists are essential to translate these findings into tangible therapeutic benefits for patients worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1011376-38-7)1-cyclopropyl-5,7-dimethyl-2-sulfanyl-1H,4H-pyrido2,3-dpyrimidin-4-one
A1096678
Purity:99%
Quantity:5g
Price ($):436.0
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